molecular formula C47H48N3NaO7S2 B1667793 Brilliant Blue G CAS No. 6104-58-1

Brilliant Blue G

Katalognummer B1667793
CAS-Nummer: 6104-58-1
Molekulargewicht: 854 g/mol
InChI-Schlüssel: RWVGQQGBQSJDQV-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Brilliant Blue G is a surgical aid used during eye surgery. It is a blue dye that works by selectively staining the internal limiting membrane of the retina . This creates a contrast between different parts of the eye and helps the doctor to see the internal limiting membrane of the retina more clearly . It is also used for post-electrophoresis staining of proteins in IEF, PAGE, and SDS-PAGE gels .


Molecular Structure Analysis

Brilliant Blue G has a molecular formula of C47H48N3NaO7S2 and a molecular weight of 854.0 g/mol . The structure of Brilliant Blue G is complex, with multiple aromatic rings, nitrogen atoms, and sulfonate groups .


Chemical Reactions Analysis

Brilliant Blue G is known to react with a small group of amino acids (arginine, histidine, lysine, phenylalanine, tyrosine, and tryptophan), making it a viable chemical assay for fingerprint analysis . A new synthetic Brilliant Blue G derivative showed a higher affinity for proteins compared to Brilliant Blue G and methyl-Brilliant Blue G .

Wissenschaftliche Forschungsanwendungen

1. Retinal Surgery

  • Application : BBG is used in retinal surgery, specifically in vitreoretinal surgery procedures. A new synthetic BBG derivative (pure benzyl-Brilliant Blue G; PBB) was developed to improve these procedures .
  • Method : The protein affinity of PBB was evaluated in vitro (cell-free assay) and in silico. An ex vivo model of vitreoretinal surgery was developed using porcine eyes to assess the pharmacological profile of PBB .
  • Results : PBB showed a higher affinity for proteins compared to BBG and methyl-BBG (Me-BBG). It demonstrated high selectivity for the retinal internal limiting membrane (ILM), the main component of the retina .

2. Biosorption of Brilliant Blue G

  • Application : BBG is used in the biosorption process to remove it from aqueous solutions .
  • Method : Two biocomposite materials were used to perform the biosorption of BBG from aqueous solution. The effect of some physicochemical and kinetic parameters of the medium such as pH, temperature, contact time, and initial concentration was determined .
  • Results : In the 95th minute, biosorption reaches a maximum of 137.18 mg/g at the highest temperature (318 K). BBG biosorption increased for both materials and at pH 11 values reached 149 mg/g on IRA-400 Cl resin/ A. campestris and 142 mg/g on IRA-4200 Cl resin/ A. campestris .

3. Determining Urine Protein Concentration

  • Application : BBG has been used for determining the urine protein concentration .

4. Protein Band Detection

  • Application : BBG has been used for the protein band detection after SDS-PAGE (sodium dodecyl sulfate polyacrylamide gel electrophoresis) .

5. P2X7 Antagonist

  • Application : BBG is used as a P2X7 antagonist . P2X7 is a purinergic receptor for ATP that influences the permeability of the cell membrane to large molecules .

6. Determination of Protein Content of Collagenase Enzyme

  • Application : BBG is used to prepare the protein reagent for the determination of protein content of the collagenase enzyme isolated from fish waste .

7. Neuroprotection

  • Application : BBG has been used as a neuroprotective agent in the treatment of spinal cord injuries .

8. Inhibition of Inflammatory Responses

  • Application : BBG has been used to inhibit inflammatory responses in the body .

Zukünftige Richtungen

A study aimed at assessing the retinal binding of a new synthetic Brilliant Blue G derivative (pure benzyl-Brilliant Blue G; PBB) ophthalmic formulation, to improve vitreoretinal surgery procedure . The findings contribute to the evolving landscape of innovative cancer therapy drug delivery systems, offering a novel approach to improving treatment outcomes for cancer patients .

Eigenschaften

IUPAC Name

sodium;3-[[4-[(E)-[4-(4-ethoxyanilino)phenyl]-[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]-2-methylcyclohexa-2,5-dien-1-ylidene]methyl]-N-ethyl-3-methylanilino]methyl]benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H49N3O7S2.Na/c1-6-49(31-35-11-9-13-43(29-35)58(51,52)53)40-21-25-45(33(4)27-40)47(37-15-17-38(18-16-37)48-39-19-23-42(24-20-39)57-8-3)46-26-22-41(28-34(46)5)50(7-2)32-36-12-10-14-44(30-36)59(54,55)56;/h9-30H,6-8,31-32H2,1-5H3,(H2,51,52,53,54,55,56);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWVGQQGBQSJDQV-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC(=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)[O-])C=C3C)C5=CC=C(C=C5)NC6=CC=C(C=C6)OCC)C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC(=C(C=C2)/C(=C/3\C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)[O-])C=C3C)/C5=CC=C(C=C5)NC6=CC=C(C=C6)OCC)C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H48N3NaO7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

854.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Blue crystals; [MSDSonline]
Record name Coomassie Brilliant Blue
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/2436
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Solubility

1mg/mL
Record name Brilliant blue G
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15594
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

The internal limiting membrane (ILM) is a thin and translucent structure that demarcates the transition from the retina from the vitreous body of the eye. It acts as a scaffold on which excessive tissue can grow, which results in visual distortion when it is projected onto the neighbouring retina. This causes visual loss and/or distortion. An epiretinal membrane (also known as ERM) is a fibrous type of tissue that can be found on the inner surface of the retina and occurs idiopathically, and in some cases, retinal detachment and inflammation. It is often found on the surface of the internal limiting membrane (ILM), causing visual loss and distortion. The above condition as well as the associated macular pucker or traction maculopathy can affect the ILM, contributing to visual complications. The removal of the ILM with or without vitrectomy is often a simple solution to these conditions. Brilliant Blue G specifically stains the internal limiting membrane (ILM) in the eye without staining the epiretinal membrane or the retina, allowing for easier surgical removal. The mechanism of its specific staining that is limited to the ILM is currently not fully understood.
Record name Brilliant blue G
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15594
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Brilliant Blue G

CAS RN

6104-58-1
Record name Brilliant blue G
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15594
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Benzenemethanaminium, N-[4-[[4-[(4-ethoxyphenyl)amino]phenyl][4-[ethyl[(3-sulfophenyl)methyl]amino]-2-methylphenyl]methylene]-3-methyl-2,5-cyclohexadien-1-ylidene]-N-ethyl-3-sulfo-, inner salt, sodium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Hydrogen [4-[4-(p-ethoxyanilino)-4'-[ethyl(m-sulphonatobenzyl)amino]-2'-methylbenzhydrylene]-3-methylcyclohexa-2,5-dien-1-ylidene](ethyl)(m-sulphonatobenzyl)ammonium, monosodium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.508
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Brilliant Blue G
Reactant of Route 2
Reactant of Route 2
Brilliant Blue G
Reactant of Route 3
Reactant of Route 3
Brilliant Blue G
Reactant of Route 4
Reactant of Route 4
Brilliant Blue G
Reactant of Route 5
Reactant of Route 5
Brilliant Blue G
Reactant of Route 6
Reactant of Route 6
Brilliant Blue G

Citations

For This Compound
69,500
Citations
H Enaida, T Hisatomi, Y Hata, A Ueno, Y Goto… - Retina, 2006 - journals.lww.com
… Brilliant blue G selectively stains the internal limiting membrane. This technique can … From the results of our preclinical studies, we reported that brilliant blue G (BBG) membrane staining …
Number of citations: 338 journals.lww.com
M Remy, S Thaler, RG Schumann, CA May… - British Journal of …, 2008 - bjo.bmj.com
Background/Aims: To evaluate the retinal toxicity of Brilliant Blue G (BBG) following intravitreal injection in rat eyes and examine the biocompatibility and the staining properties in …
Number of citations: 163 bjo.bmj.com
H Shimada, H Nakashizuka, T Hattori, R Mori… - Ophthalmology, 2009 - Elsevier
… Brilliant blue G with good affinity for the ILM facilitates simultaneous ERM and ILM peeling in many cases, and BBG contact with the retina in the second staining has no apparent effect …
Number of citations: 209 www.sciencedirect.com
LH Jiang, AB Mackenzie, RA North, A Surprenant - Molecular pharmacology, 2000 - ASPET
… In this article, we show that Coomassie Brilliant Blue G selectively … Brilliant Blue G produced a noncompetitive inhibition of rat … Thus, Brilliant Blue G is at least 1000-fold more potent at rat …
Number of citations: 478 molpharm.aspetjournals.org
J Pierce, CH Suelter - Analytical Biochemistry, 1977 - Elsevier
… A recent report of Bradford (1) suggests that the binding of Coomassie brilliant blue G-250 to protein in an acid-denaturing solvent provides a rapid, reproducible, and sensitive method …
Number of citations: 293 www.sciencedirect.com
V Neuhoff, N Arold, D Taube, W Ehrhardt - Electrophoresis, 1988 - Wiley Online Library
An improved procedure for staining of proteins following separation in polyacrylamide gels is described which utilizes the colloidal properties of Coomassie Brilliant Blue G‐250 and R‐…
T Hisatomi, H Enaida, H Matsumoto… - Archives of …, 2006 - jamanetwork.com
… In the present study, we investigate a new dye, brilliant blue G (BBG), which stains the anterior capsule at a lower concentration than the other dyes in common use while showing …
Number of citations: 96 jamanetwork.com
PB Henrich, C Haritoglou, P Meyer… - Acta …, 2010 - Wiley Online Library
Purpose: To evaluate the potential of brilliant blue G (BBG) for intraoperative staining of the inner limiting membrane (ILM) with respect to staining properties and surgical outcome. …
Number of citations: 66 onlinelibrary.wiley.com
CD Georgiou, K Grintzalis, G Zervoudakis… - Analytical and …, 2008 - Springer
… We investigated the mechanism of Coomassie brilliant blue G-250 (CBB) binding to proteins in order to develop a protein assay with the maximum possible sensitivity. We found that the …
Number of citations: 247 link.springer.com
JA Lott, VA Stephan, KA Pritchard Jr - Clinical chemistry, 1983 - academic.oup.com
The Coomassie Brilliant Blue G-250 method for protein in urine has been evaluated for analytical accuracy and clinical applicability. Extremely simple to perform, the test exhibits good …
Number of citations: 137 academic.oup.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.